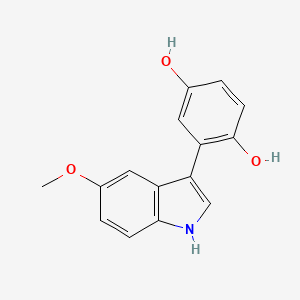

1,4-Benzenediol, 2-(5-methoxy-1H-indol-3-yl)-

Description

Properties

CAS No. |

647862-31-5 |

|---|---|

Molecular Formula |

C15H13NO3 |

Molecular Weight |

255.27 g/mol |

IUPAC Name |

2-(5-methoxy-1H-indol-3-yl)benzene-1,4-diol |

InChI |

InChI=1S/C15H13NO3/c1-19-10-3-4-14-11(7-10)13(8-16-14)12-6-9(17)2-5-15(12)18/h2-8,16-18H,1H3 |

InChI Key |

RHTVVQOXQMUWTP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C3=C(C=CC(=C3)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 1,4-Benzenediol, 2-(5-methoxy-1H-indol-3-yl)-, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole compound .

Industrial Production Methods

Industrial production methods for indole derivatives may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. These methods are optimized for cost-effectiveness and scalability to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenediol, 2-(5-methoxy-1H-indol-3-yl)- undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

1,4-Benzenediol, 2-(5-methoxy-1H-indol-3-yl)- has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its role in various biological processes and its potential as a bioactive compound.

Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, microbial infections, and neurological disorders.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes

Mechanism of Action

The mechanism of action of 1,4-Benzenediol, 2-(5-methoxy-1H-indol-3-yl)- involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological activities. For instance, it may act as an inhibitor or activator of enzymes, modulate signal transduction pathways, or interact with DNA and RNA .

Comparison with Similar Compounds

Substituent Effects on Hydroquinone Derivatives

Hydroquinone derivatives vary widely in biological activity and physicochemical properties depending on substituent type and position. Key analogs include:

Key Observations :

Comparison with Indole-Containing Compounds

The 5-methoxyindole group is found in bioactive molecules, though its combination with hydroquinone is rare:

Biological Activity

1,4-Benzenediol, 2-(5-methoxy-1H-indol-3-yl)-, also known as a methoxy-substituted indole derivative, has garnered attention due to its unique structural features that combine properties of both benzenediol and indole. This compound has potential applications in various biological contexts, including antimicrobial and anticancer activities.

Chemical Structure

The compound is characterized by a benzene ring substituted with hydroxyl groups at the 1 and 4 positions and a methoxy-substituted indole moiety at the 2 position. This structure is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of 1,4-benzenediol exhibit significant antimicrobial properties. For instance, compounds similar to 1,4-benzenediol, including those with indole structures, have demonstrated activity against various pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis. A study highlighted that certain synthesized compounds showed minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against MRSA, indicating strong antibacterial potential .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | MRSA ATCC 43300 | 0.98 |

| Indolylquinazolinone 3k | Staphylococcus aureus | 3.90 |

| Indolylquinazolinone 3k | Candida albicans | 7.80 |

Anticancer Activity

The anticancer properties of indole derivatives are well-documented. Compounds related to 1,4-benzenediol have been shown to suppress the growth of cancer cell lines preferentially over non-cancerous cells. For example, specific analogs demonstrated significant antiproliferative activity against A549 lung cancer cells .

Table 2: Anticancer Activity of Indole Derivatives

| Compound Name | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound 3b | A549 (lung cancer) | Not specified |

| Compound 3e | A549 (lung cancer) | Not specified |

| Compound 3g | A549 (lung cancer) | Not specified |

The biological activity of 1,4-benzenediol derivatives is attributed to their ability to interact with various biological targets. Molecular docking studies suggest that these compounds can bind effectively to proteins involved in critical cellular processes such as bacterial resistance mechanisms and cancer cell proliferation .

Case Studies

Several studies have focused on synthesizing and evaluating the biological activities of compounds related to 1,4-benzenediol:

- Synthesis and Evaluation : A study synthesized multiple derivatives and assessed their antimicrobial and anticancer activities. The results indicated that certain compounds exhibited enhanced bioactivity due to structural modifications .

- Inhibition Studies : Another investigation reported on the ability of synthesized indole derivatives to inhibit biofilm formation in Staphylococcus aureus, highlighting their potential in treating infections associated with biofilm-producing bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.